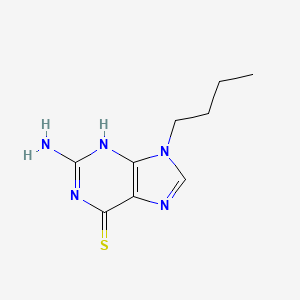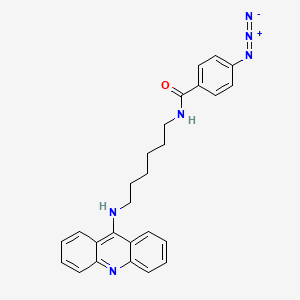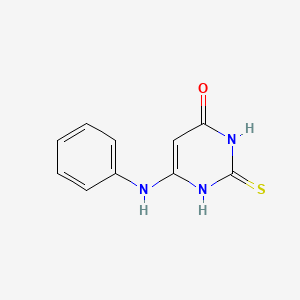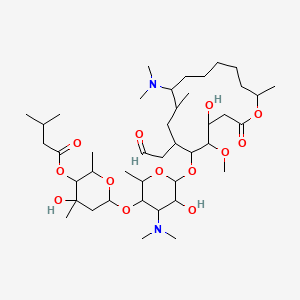![molecular formula C17H11N3O4 B1230883 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-nitro-2-[2-(4-nitrophenyl)ethenyl]quinoline is a member of quinolines.
Applications De Recherche Scientifique
Antileishmanial Activity
Research has demonstrated the potential of styrylquinoline-type compounds, related to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in antileishmanial activity. A study synthesized four styrylquinolines and evaluated their in vitro and in vivo antileishmanial efficacy. Two of these compounds showed significant activity against intracellular amastigotes and exhibited selective toxicity towards human macrophages. In vivo studies using hamsters indicated notable clinical improvement and in some cases, complete cure of experimental cutaneous leishmaniasis caused by L. (V) panamensis (Petro-Buelvas et al., 2021).
Fluorescence-Based Technologies
The compound's derivatives, particularly indolizino[3,2-c]quinolines, have been explored for their optical properties, suggesting potential applications in fluorescence-based technologies. These polyheterocyclic compounds exhibit desirable photophysical properties, positioning them as prospective fluorescent probes in aqueous systems. This indicates a significant role in biomedical applications, especially in imaging and diagnostic procedures (Park et al., 2015).
Cytotoxic Effects
Further research has explored the cytotoxic effects of quinoline derivatives. In vitro studies have demonstrated that modifications in the quinoline structure significantly influence their cytotoxicity against human epithelial colorectal carcinoma cells. This suggests the potential for these compounds in anticancer therapies, where controlling cytotoxic levels through chemical functionalization is crucial (Hami & Zibaseresht, 2017).
Photophysical Properties
The compound's derivatives, featuring azole-quinoline based fluorophores, have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies indicate potential applications in the development of advanced fluorescent materials, with implications for sensing, imaging, and other photonic applications (Padalkar & Sekar, 2014).
Photocytotoxicity
Quinifuryl, a related compound, has been studied for its photocytotoxicity to P388 mouse leukemia cells. The findings suggest the potential for nitroheterocyclic compounds like quinifuryl, which share a similar structure to this compound, in photochemotherapy. This could open up new avenues in cancer treatment, especially in leveraging the phototoxic effects of these compounds (Daghastanli et al., 2004).
Propriétés
Formule moléculaire |
C17H11N3O4 |
|---|---|
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H11N3O4/c21-19(22)15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20(23)24)17(13)18-14/h1-11H/b8-4+ |
Clé InChI |
KFAYHVZUOCNDCH-XBXARRHUSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)








![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)


![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
